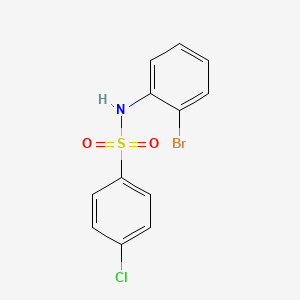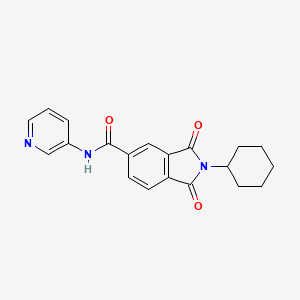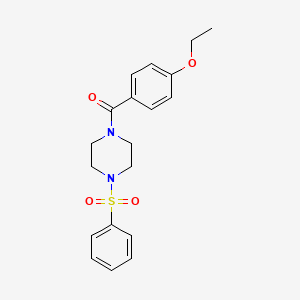
2-(4-chloro-3,5-dimethylphenoxy)-N-(2-cyanophenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-chloro-3,5-dimethylphenoxy)-N-(2-cyanophenyl)acetamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a key regulator of cellular energy homeostasis, and its activation has been shown to have therapeutic potential in various metabolic disorders.
作用机制
2-(4-chloro-3,5-dimethylphenoxy)-N-(2-cyanophenyl)acetamide activates AMPK by allosterically binding to the γ-subunit of the enzyme, leading to conformational changes that enhance its phosphorylation by upstream kinases such as liver kinase B1 (LKB1) and calcium/calmodulin-dependent protein kinase kinase 2 (CaMKK2). AMPK activation by 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-cyanophenyl)acetamide leads to the phosphorylation of various downstream targets involved in energy metabolism, such as acetyl-CoA carboxylase (ACC) and 3-hydroxy-3-methylglutaryl-CoA reductase (HMGCR).
Biochemical and Physiological Effects:
AMPK activation by 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-cyanophenyl)acetamide has been shown to have various biochemical and physiological effects. In skeletal muscle cells, 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-cyanophenyl)acetamide increases glucose uptake and fatty acid oxidation, leading to improved insulin sensitivity and reduced lipid accumulation. In liver cells, 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-cyanophenyl)acetamide inhibits lipogenesis and promotes fatty acid oxidation, leading to reduced hepatic steatosis. In adipocytes, 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-cyanophenyl)acetamide increases glucose uptake and promotes lipolysis, leading to reduced adiposity. In cancer cells, 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-cyanophenyl)acetamide induces autophagy and inhibits cell proliferation, leading to reduced tumor growth.
实验室实验的优点和局限性
2-(4-chloro-3,5-dimethylphenoxy)-N-(2-cyanophenyl)acetamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has high potency and selectivity for AMPK activation, making it a useful tool for studying the role of AMPK in cellular metabolism. However, 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-cyanophenyl)acetamide has some limitations as well. It has poor solubility in water, which can limit its use in cell-based assays. It can also have off-target effects on other kinases, which can complicate the interpretation of results.
未来方向
There are several future directions for research on 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-cyanophenyl)acetamide. One direction is to study its effects on other metabolic pathways beyond energy metabolism, such as inflammation and oxidative stress. Another direction is to develop more potent and selective AMPK activators based on the structure of 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-cyanophenyl)acetamide. Finally, clinical trials are needed to determine the safety and efficacy of 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-cyanophenyl)acetamide in humans for the treatment of metabolic disorders.
合成方法
2-(4-chloro-3,5-dimethylphenoxy)-N-(2-cyanophenyl)acetamide can be synthesized through a multistep process starting from 4-chloro-3,5-dimethylphenol. The synthesis involves the reaction of 4-chloro-3,5-dimethylphenol with 2-cyanophenylacetic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the intermediate 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-cyanophenyl)acetamide. This intermediate is then purified and treated with a reducing agent such as lithium aluminum hydride (LiAlH4) to yield the final product, 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-cyanophenyl)acetamide.
科学研究应用
2-(4-chloro-3,5-dimethylphenoxy)-N-(2-cyanophenyl)acetamide has been extensively studied for its potential therapeutic applications in various metabolic disorders such as diabetes, obesity, and cancer. AMPK activation by 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-cyanophenyl)acetamide has been shown to improve glucose uptake and insulin sensitivity in skeletal muscle cells, liver cells, and adipocytes. 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-cyanophenyl)acetamide has also been shown to inhibit lipogenesis and promote fatty acid oxidation in liver cells, leading to a reduction in hepatic steatosis. In addition, 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-cyanophenyl)acetamide has been shown to induce autophagy and inhibit cell proliferation in cancer cells.
属性
IUPAC Name |
2-(4-chloro-3,5-dimethylphenoxy)-N-(2-cyanophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O2/c1-11-7-14(8-12(2)17(11)18)22-10-16(21)20-15-6-4-3-5-13(15)9-19/h3-8H,10H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKGKVILRBHGZID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCC(=O)NC2=CC=CC=C2C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chloro-3,5-dimethylphenoxy)-N-(2-cyanophenyl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-[2-(difluoromethoxy)-5-methylphenyl]-N'-(4-methylbenzyl)thiourea](/img/structure/B5785095.png)

![1-[4-amino-6-methyl-2-(4-nitrophenyl)-5-pyrimidinyl]ethanone](/img/structure/B5785115.png)
![N-{2-[(4-formyl-2-nitrophenyl)thio]phenyl}acetamide](/img/structure/B5785118.png)
![ethyl 4-[(benzylthio)acetyl]-1-piperazinecarboxylate](/img/structure/B5785119.png)

![5-{[3-(4-aminophenyl)-3-oxopropanoyl]amino}isophthalic acid](/img/structure/B5785126.png)

![3-{5-[(4-chloro-2-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5785141.png)
